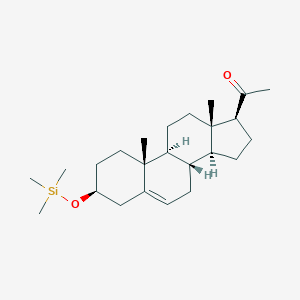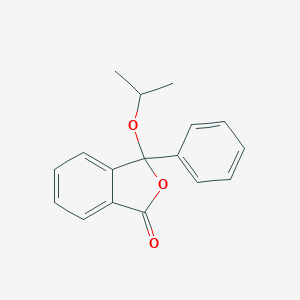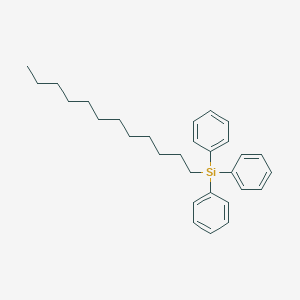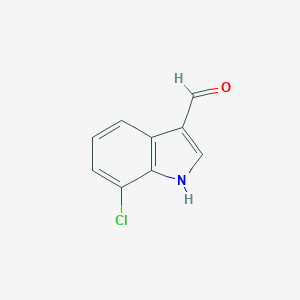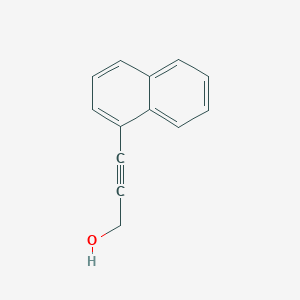
3-(1-Naphthyl)-2-propyn-1-ol
Übersicht
Beschreibung
3-(1-Naphthyl)-2-propyn-1-ol, also known as NAP, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. NAP is a member of the propargyl alcohol family and is a chiral molecule with a molecular weight of 186.23 g/mol. This compound has a unique structure that makes it a promising candidate for various research applications, including drug discovery, chemical biology, and material science.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Intermediates
“3-(1-Naphthyl)-2-propyn-1-ol” serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure is conducive to modifications that can lead to the development of new drugs with potential therapeutic applications .
Organic Synthesis
This compound is used in organic synthesis, particularly in the formation of carbon-carbon bonds. Its alkyne group is reactive and can undergo various catalytic reactions to form complex organic molecules .
Material Science
In material science, “3-naphthalen-1-ylprop-2-yn-1-ol” can be utilized to create novel organic frameworks. These frameworks have potential applications in the development of new materials with unique properties such as conductivity or luminescence .
Analytical Chemistry
The compound’s unique structure makes it suitable for use as a standard in chromatographic analysis. It can help in the calibration of instruments and ensure the accuracy of analytical methods .
Antimicrobial Research
Derivatives of “3-(1-Naphthyl)-2-propyn-1-ol” have been studied for their antimicrobial properties. Research has shown that certain modifications to the compound can enhance its efficacy against various bacterial strains .
Nanotechnology
In the field of nanotechnology, “3-naphthalen-1-ylprop-2-yn-1-ol” can be used to synthesize nanoparticles with potential applications in drug delivery and diagnostic imaging .
Catalysis
The compound can act as a ligand for transition metals, forming complexes that are used as catalysts in organic reactions. These catalysts can increase the efficiency and selectivity of chemical processes .
Environmental Science
Research into the environmental applications of “3-(1-Naphthyl)-2-propyn-1-ol” includes its use in the degradation of pollutants. Its chemical structure may be tailored to interact with specific contaminants, aiding in their breakdown .
Eigenschaften
IUPAC Name |
3-naphthalen-1-ylprop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9,14H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARRJNMECLDKPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464692 | |
| Record name | 3-(1-Naphthyl)-2-propyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Naphthyl)-2-propyn-1-ol | |
CAS RN |
16176-22-0 | |
| Record name | 3-(1-Naphthyl)-2-propyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopentaneacetic acid, 2-[(4,6-dimethoxy-1-naphthyl)methyl]-1-methyl-5-oxo-, methyl ester](/img/structure/B92030.png)
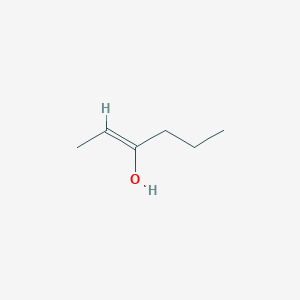
![7-Methyl-7H-pyrazolo[3,4-d]-v-triazin-4-ol](/img/structure/B92036.png)
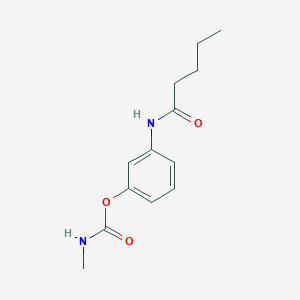
![1-Oxa-6-thiaspiro[2.5]octane](/img/structure/B92038.png)
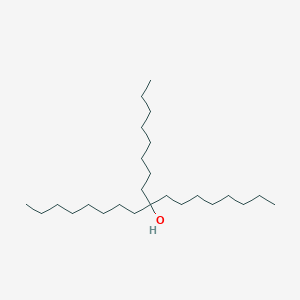
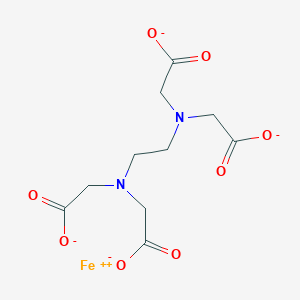
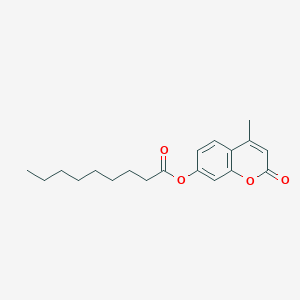
![1-[(1S,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B92050.png)

